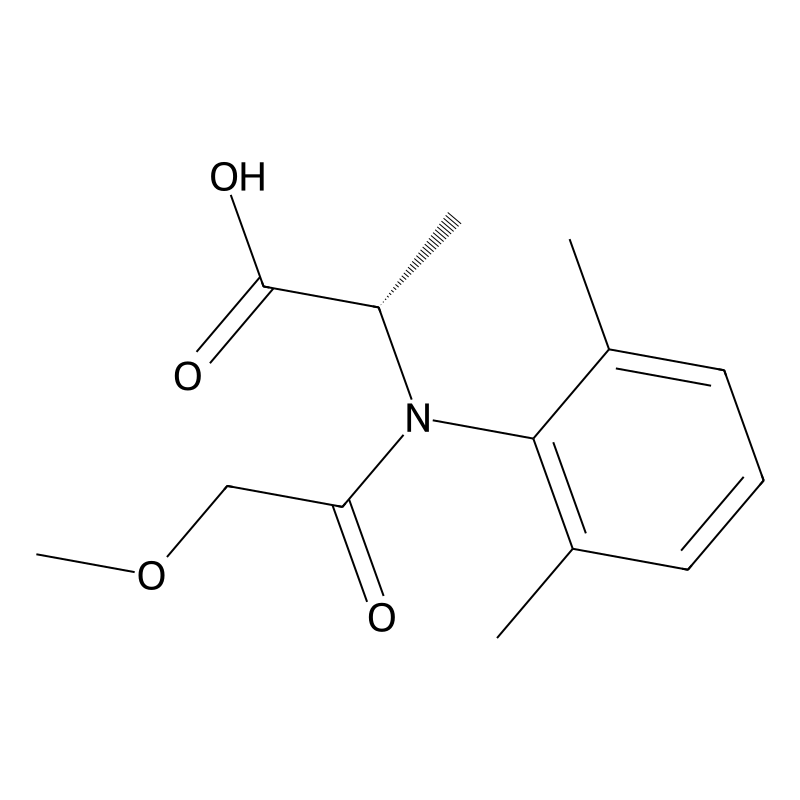

Metalaxyl acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Environmental Fate and Behavior:

- Researchers are studying the environmental fate of metalaxyl acid, including its degradation pathways, persistence in different environmental compartments (soil, water, air), and potential for long-range transport. This information is crucial for assessing the potential environmental impact of metalaxyl use. Source: Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils:

Analytical Methods:

- Developing accurate and sensitive methods for detecting and quantifying metalaxyl acid in environmental samples is essential for monitoring its presence and understanding its environmental fate. Research is ongoing to improve existing analytical techniques and develop new ones. Source: Direct chiral resolution of metalaxyl and metabolite metalaxyl acid in aged mobile phases: the role of trace water:

Impact on Non-Target Organisms:

- Some studies have investigated the potential effects of metalaxyl acid on non-target organisms, such as soil microbes and aquatic invertebrates. These studies are crucial for understanding the broader ecological impact of metalaxyl use. Source: Metalaxyl Effects on Antioxidant Defenses in Leaves and Roots of Solanum nigrum L.:

Metalaxyl is a systemic fungicide belonging to the acylalanine class, primarily used in agriculture to control various fungal pathogens, particularly those from the Oomycetes group, such as Phytophthora and Pythium. Its chemical structure is methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate, and it is often marketed under the trade name Ridomil Gold, especially in its optically pure form known as mefenoxam . Metalaxyl has been recognized for its effectiveness in controlling diseases in crops like potatoes and tomatoes but has faced challenges due to the development of resistance among target pathogens .

- Alkylation: 2,6-Xylidine is alkylated with methyl 2-bromopropionate to produce an alanine derivative.

- Acid Chloride Reaction: This intermediate is then reacted with methoxyacetic acid's acid chloride to yield racemic metalaxyl.

- Isomer Separation: The homochiral version of metalaxyl can be produced through additional purification processes that retain its fungicidal activity while eliminating less active stereoisomers .

Metalaxyl is widely used in agriculture for seed treatment and foliar applications. Its primary applications include:

- Crop Protection: Effective against diseases caused by Phytophthora and Pythium in crops such as potatoes, tomatoes, and various vegetables.

- Seed Treatments: Enhances seedling vigor by protecting seeds from soil-borne pathogens.

- Environmental Monitoring: Due to concerns about groundwater contamination, metalaxyl usage is monitored to assess its environmental impact .

Several compounds exhibit similar antifungal properties to metalaxyl. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Mefenoxam | (R)-2-[(2,6-dimethylphenyl)-methoxyacetyl-amino]-propionic acid methyl ester | More potent R-enantiomer of metalaxyl; lower application rates required for similar efficacy. |

| Metolachlor | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(methoxyacetyl)-alanine methyl ester | Primarily a herbicide; exhibits some antifungal activity but mainly targets weeds. |

| Alachlor | 2-chloro-N-(2-methyl-6-ethylphenyl)-N-(methoxyacetyl)-alanine methyl ester | Similar herbicidal properties; less focus on fungal pathogens compared to metalaxyl. |

Metalaxyl's uniqueness lies in its specific action against Oomycetes and its systemic nature, allowing it to be absorbed by plants and provide extended protection against soil-borne diseases .

Metalaxyl acid, chemically known as N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine, represents the primary metabolite formed during the microbial degradation of the fungicide metalaxyl through hydrolysis of the methyl ester group [1] [2]. This compound serves as a critical intermediate in the environmental fate of metalaxyl, with its formation predominantly mediated by soil microorganisms [1]. The microbial degradation of metalaxyl acid involves complex metabolic networks that encompass diverse bacterial and fungal communities, each contributing specific enzymatic capabilities to the overall transformation process.

Functional Genomics of Metalaxyl Acid-Degrading Consortia

The functional genomics of metalaxyl acid-degrading microbial consortia reveals a complex interplay of metabolic genes and regulatory networks that facilitate the biotransformation of this compound. Research has demonstrated that different microbial populations utilize distinct enzymatic systems, suggesting that various genetic determinants control the degradation preferences across different soil environments [3] [4]. Studies conducted on German and Cameroonian soils have shown that the R-enantiomer degradation was significantly faster than the S-enantiomer in German soil, while the opposite pattern was observed in Cameroonian soil, indicating that different microbial populations employ different enzymes with varying substrate specificities [3].

Genomic analysis of metalaxyl-degrading bacteria has identified several key bacterial strains capable of metabolizing metalaxyl acid, including Bacillus cereus, Corynebacterium species, Pseudomonas acidovorans, Pseudomonas delafieldii, and Streptomyces albolongus [5]. These organisms possess specific genetic machinery that enables them to metabolize metalaxyl to nonfungistatic acylanilides, primarily metalaxyl acid [5]. The isolation and characterization of fourteen distinct soil microorganisms revealed that metalaxyl breakdown ranged from 36-52% after 25 days with single microorganisms, while mixtures of either fungi or bacteria achieved up to 75% degradation efficiency [6].

Functional genomic studies have also revealed the presence of genes encoding enzymes involved in various metabolic pathways affected by metalaxyl exposure. In the oomycete pathogen Saprolegnia parasitica, metalaxyl treatment resulted in the differential expression of 3,187 genes, with significant enrichment in amino acid metabolic pathways including cysteine and methionine metabolism, glutathione metabolism, and valine, leucine and isoleucine biosynthesis [7]. These pathways involve key enzyme families including pyridoxal-phosphate dependent enzymes, aminotransferases, glutathione S-transferases, and ribonucleotide reductases [7].

The genomic basis for enhanced biodegradation has been observed in soils with repeated metalaxyl applications, where microbial communities develop increased mineralisation rates [8]. This phenomenon suggests the presence of specialized genetic elements that enable microorganisms to adapt to metalaxyl exposure and develop enhanced degradative capabilities over time.

Cometabolic Pathways in Soil Microbial Communities

Cometabolic pathways play a crucial role in the degradation of metalaxyl acid within soil microbial communities, where the compound serves as both a carbon source and a secondary substrate in various metabolic processes. The cometabolic transformation of metalaxyl acid involves multiple microbial species working in concert, each contributing specific enzymatic activities to the overall degradation process [5] [9].

Research has demonstrated that both bacteria and fungi are involved in the cometabolic degradation of metalaxyl acid, with no specific microorganisms exclusively linked to the biodegradation process [5]. The microbial consortia include diverse fungal species such as Acremonium recifei, Aspergillus flavus, Caldosporium herbarum, Fusarium solani, Penicillium variabile, and Trichoderma hamatum, working alongside bacterial species in complex metabolic networks [5].

Studies using Mucorales strains, specifically Gongronella species and Rhizopus oryzae, have shown their ability to use metalaxyl as the main carbon and energy source, with degradation rates around 1.0 milligrams per kilogram per day in polluted soils [9]. These fungi demonstrated high capacity to utilize metalaxyl as a carbon source and dissipate the fungicide even at toxic concentrations, with fungal growth kinetics following the Haldane model [9].

The cometabolic pathways involve complex enzyme systems that facilitate the sequential transformation of metalaxyl acid through various intermediates. Cell-free extracts of four bacterial species have been shown to be active in metalaxyl degradation, indicating that the enzymatic machinery required for cometabolism can function independently of cellular metabolism [6]. The involvement of multiple enzyme systems suggests that cometabolic pathways provide metabolic flexibility, allowing microbial communities to efficiently process metalaxyl acid under varying environmental conditions.

Cometabolic processes are significantly influenced by soil physicochemical characteristics, with studies showing that degradation rates in soils are more influenced by underlying soil properties than by microbial community composition alone [10]. This suggests that cometabolic pathways are optimized for specific environmental conditions, with microbial communities adapting their metabolic strategies based on soil pH, organic matter content, and nutrient availability.

| Microbial Group | Degradation Efficiency | Time Period | Study Conditions |

|---|---|---|---|

| Single microorganisms | 36-52% | 25 days | Laboratory conditions [6] |

| Bacterial mixtures | Up to 75% | 25 days | Laboratory conditions [6] |

| Fungal mixtures | Up to 75% | 25 days | Laboratory conditions [6] |

| Gongronella sp. | ~1.0 mg/kg/day | Continuous | Soil experiments [9] |

| Rhizopus oryzae | ~1.0 mg/kg/day | Continuous | Soil experiments [9] |

Enzyme Systems Catalyzing Ester Hydrolysis and Ring Oxidation

The enzymatic degradation of metalaxyl acid involves two primary reaction mechanisms: ester hydrolysis and ring oxidation, each catalyzed by distinct enzyme systems that contribute to the overall biotransformation process. These enzyme systems are distributed across various microbial species and operate through different catalytic mechanisms to achieve complete mineralization of the compound.

Ester hydrolysis represents the initial and most significant transformation pathway for metalaxyl degradation, leading to the formation of metalaxyl acid through cleavage of the methyl ester group [1] [11]. This process is predominantly catalyzed by microbial esterases and related hydrolytic enzymes that demonstrate specificity for the acylalanine structure of metalaxyl [1]. The hydrolysis reaction follows classical esterase mechanisms involving nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent release of the acid product and alcohol [12].

Studies have identified acid phosphatase as a key enzyme positively correlated with metalaxyl degradation rates in both German and Cameroonian soils, with correlation coefficients ranging from 0.84 to 0.97 [3] [4]. The activity of phosphatases and β-glucosidase was stimulated by metalaxyl incorporation, while dehydrogenase activity was generally adversely affected [3]. These findings suggest that specific hydrolytic enzyme systems are upregulated in response to metalaxyl presence, facilitating enhanced degradation capabilities.

Ring oxidation pathways involve cytochrome P450 enzyme systems and other oxidative enzymes that catalyze hydroxylation reactions on the aromatic ring structure of metalaxyl acid [13] [14]. Human liver microsome studies have identified cytochrome P450 3A4 as the primary enzyme responsible for metalaxyl hydroxylation, while cytochrome P450 2B6 catalyzes demethylation and lactone formation reactions [13]. These oxidative transformations result in the formation of hydroxylated metabolites, including N-(2-hydroxymethyl-6-methylphenyl)-N-(methoxyacetyl)alanine methyl ester and N-(2,6-dimethyl-5-hydroxyphenyl)-N-(methoxyacetyl)alanine methyl ester [13].

Microbial hydroxylation of metalaxyl has been documented in Syncephalastrum racemosum, where the primary transformation mechanisms involve hydroxylation on the aromatic ring or on either methyl side chain of the ring [11]. The study identified multiple hydroxylated products, including benzyl alcohol derivatives formed through hydroxylation of the methyl side chains [11]. Aromatic hydroxylation leading to the formation of N-(3-hydroxy-2,6-dimethylphenyl) or N-(5-hydroxy-2,6-dimethylphenyl) derivatives represents a novel microbial transformation pathway not previously reported [11].

The enzyme systems involved in ring oxidation demonstrate substrate specificity and stereoselectivity, with different microbial populations showing varying preferences for R- and S-enantiomers of metalaxyl [3]. This stereoselectivity suggests that the active sites of oxidative enzymes possess specific structural requirements that influence substrate binding and catalytic efficiency.

| Enzyme System | Reaction Type | Primary Products | Microbial Source |

|---|---|---|---|

| Acid phosphatase | Ester hydrolysis | Metalaxyl acid | Soil bacteria [3] |

| β-glucosidase | Hydrolytic support | Various intermediates | Soil microorganisms [3] |

| Cytochrome P450 3A4 | Ring hydroxylation | Hydroxymetalaxyl derivatives | Human/microbial [13] |

| Cytochrome P450 2B6 | Demethylation | Demethylated products | Human/microbial [13] |

| Microbial esterases | Methyl ester cleavage | Metalaxyl acid | Various bacteria [1] |